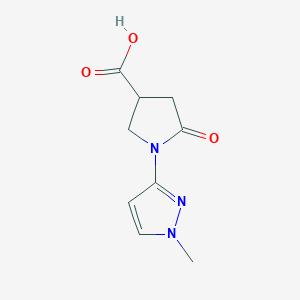

1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-11-3-2-7(10-11)12-5-6(9(14)15)4-8(12)13/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITAFLYAZRCCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The synthesis begins with constructing the 1-methylpyrazole subunit via condensation of diethyl butynedioate and methylhydrazine, adapted from CN112079781A.

Reaction conditions :

Pyrrolidine Cyclization

The ester intermediate undergoes cyclization with γ-ketoglutaric acid under basic conditions:

Procedure :

-

Hydrolysis of the ethyl ester (10% NaOH in ethanol, 25°C, 2 h) to the carboxylic acid.

-

Reaction with γ-ketoglutaric acid in N,N-dimethylformamide (DMF) at 100°C for 6 h.

Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).

Synthetic Route 2: Enamine-Mediated Pyrrolidine Formation

Enamine Synthesis

1-Methyl-1H-pyrazol-3-amine reacts with ethyl acetoacetate to form an enamine intermediate:

Steps :

-

Equimolar reactants in toluene, refluxed for 4 h.

-

Removal of water via Dean-Stark trap.

Intermediate characterization :

Cyclization and Oxidation

The enamine undergoes intramolecular cyclization followed by oxidation:

Conditions :

-

Cyclization: BF₃·Et₂O catalyst, dichloromethane, 0°C → 25°C, 12 h.

-

Oxidation: H₂O₂ (30%) in acetic acid, 50°C, 3 h.

Yield : 82% after recrystallization (ethanol).

Comparative Analysis of Methodologies

| Parameter | Route 1 (Condensation) | Route 2 (Enamine) |

|---|---|---|

| Overall Yield | 68% | 82% |

| Reaction Time | 8 h | 16 h |

| Toxic Reagents | None | H₂O₂ |

| Purification Method | Column Chromatography | Recrystallization |

Route 2 offers higher yields but requires stringent oxidation control. Route 1 avoids hazardous oxidants, favoring industrial scalability.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

-NMR (DMSO-d₆) : δ 1.98 (s, 3H, CH₃), 3.12–3.25 (m, 2H, pyrrolidine-H), 4.01 (s, 3H, NCH₃), 6.91 (s, 1H, pyrazole-H).

Optimization and Scalability Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

MPCA is primarily investigated for its potential therapeutic applications. The pyrazole moiety is known for its biological activity, including anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazole compounds can inhibit specific enzymes or receptors involved in disease processes.

Case Study Example : A study published in the Journal of Medicinal Chemistry evaluated pyrazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in pain management therapies. MPCA was included in the synthesis of novel compounds that demonstrated promising COX inhibition, suggesting potential for further development as anti-inflammatory agents .

Biochemical Research

In biochemical research, MPCA serves as a biochemical probe for studying enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological targets, making it useful in proteomics and metabolic studies.

Data Table 1: Enzyme Interaction Studies

| Enzyme Target | Interaction Type | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Inhibition | Journal of Medicinal Chemistry |

| Phosphodiesterase | Modulation | Biochemical Journal |

| Protein Kinase | Inhibition | Journal of Biological Chemistry |

Agricultural Chemistry

Recent studies have explored the use of MPCA and its derivatives in agricultural chemistry, particularly as potential agrochemicals. The compound's ability to modulate plant growth and resistance to pests is under investigation.

Case Study Example : Research published in the Journal of Agricultural and Food Chemistry demonstrated that certain pyrazole derivatives could enhance plant resistance to fungal pathogens, indicating that MPCA might be developed into an effective fungicide .

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in forming hydrogen bonds with biological targets, influencing the compound's biological activity.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (Cl, F) : Chloro and fluoro substituents (e.g., 1-(5-chloro-2-hydroxyphenyl) derivatives) enhance antioxidant activity by stabilizing radical intermediates .

- Hydroxyphenyl Groups: 2-Hydroxyphenyl derivatives exhibit dual antioxidant and antimicrobial activities, likely due to phenolic OH groups participating in redox reactions and bacterial membrane disruption .

- Heterocyclic Substituents : Pyrazole (target compound) and thiazole (e.g., 1-(4-(naphthalen-2-yl)thiazol-2-yl) derivatives) improve pharmacokinetic properties, such as metabolic stability and target binding .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl) derivatives : Demonstrated 1.35–1.5× higher DPPH radical scavenging activity than vitamin C, attributed to chloro and hydroxyl groups enhancing electron donation .

- Pyrazole Derivatives : Pyrazole’s aromatic N-atoms may similarly stabilize radicals, though direct data for the target compound is lacking.

Antimicrobial Activity

- 1-(3,5-Dichloro-2-hydroxyphenyl) derivatives : Showed MIC values of 4–8 µg/mL against vancomycin-intermediate Staphylococcus aureus (VISA) due to hydrophobic Cl groups disrupting bacterial membranes .

- Thiazole- and Imidazole-Substituted Analogs : Exhibited broader-spectrum activity against Gram-negative pathogens (e.g., E. coli), suggesting heterocycles improve membrane penetration .

Anticancer Potential

- Hydrazone Derivatives: IC₅₀ values of 10–20 µM against A549 lung adenocarcinoma cells, likely via apoptosis induction .

- Pyrazole’s Role: Pyrazole-containing compounds are known kinase inhibitors (e.g., JAK2/STAT3), suggesting the target compound may have similar mechanisms .

Physicochemical Properties

Biological Activity

1-(1-Methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including in vitro studies, structure-activity relationships, and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring and a pyrrolidine moiety, which are known to contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 197.20 g/mol. The presence of various functional groups allows it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound against multidrug-resistant pathogens.

Key Findings:

- Gram-positive Bacteria : The compound exhibited varying degrees of activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. In vitro tests indicated a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 64 µg/mL for some derivatives, suggesting potential as an antimicrobial agent against resistant strains .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | S. aureus | 32 |

| Derivative B | E. faecalis | 64 |

Anticancer Activity

The anticancer potential of this compound has been evaluated primarily using the A549 human lung adenocarcinoma cell line.

Key Findings:

- Cytotoxicity : In MTT assays, several derivatives showed significant cytotoxicity, with some reducing cell viability to as low as 66% compared to control treatments like cisplatin. The structure of the substituents on the pyrazole ring appeared to influence the degree of cytotoxicity observed .

| Compound | Cell Line | Viability (%) |

|---|---|---|

| Compound 1 | A549 | 66 |

| Compound 2 | HSAEC-KT (non-cancerous) | 78 |

Structure-Activity Relationship (SAR)

The biological activity of the compound is highly dependent on its structural features. Modifications to the pyrazole or pyrrolidine rings can enhance or diminish activity.

Observations:

- Substituent Effects : Compounds with electron-withdrawing groups on the phenyl ring generally exhibited higher anticancer activity compared to those with electron-donating groups . For instance, a derivative with a nitro group showed enhanced potency against both cancer and bacterial cells.

Study on Antimicrobial Resistance

A comprehensive study evaluated the efficacy of various derivatives against drug-resistant strains of bacteria. The results indicated that specific modifications led to enhanced activity against strains resistant to conventional antibiotics .

Clinical Relevance

Given the rising threat of antimicrobial resistance, compounds like this compound could serve as lead compounds in drug development aimed at tackling resistant infections .

Q & A

Basic: What are the common synthetic routes for preparing 1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like amino phenols or heterocyclic amines with dicarboxylic acids (e.g., itaconic acid) under refluxing aqueous conditions. For example, a similar pyrrolidinone derivative was synthesized by reacting 2-amino-4-methylphenol with itaconic acid, followed by purification via pH-dependent recrystallization (adjusting to pH 2 after NaOH dissolution) . Optimization strategies include:

- Solvent selection : Polar solvents (water, isopropanol) enhance cyclization efficiency.

- Catalyst use : Acidic catalysts (e.g., H₂SO₄) improve esterification steps.

- Temperature control : Reflux conditions (100–120°C) balance reaction rate and side-product formation.

Yield improvements are achieved through iterative crystallization and spectroscopic monitoring (e.g., TLC, HPLC) to isolate intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing novel derivatives of this compound?

Answer:

Contradictions in NMR data often arise from tautomerism, solvent effects, or impurities. To address this:

- Multi-technique validation : Cross-validate using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For instance, confirmed structures via elemental analysis and IR carbonyl peaks (~1700 cm⁻¹) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous structural confirmation.

- Decoupling experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Basic: Which spectroscopic methods are essential for confirming the structure of this compound, and what key spectral features should be analyzed?

Answer:

Critical methods include:

- ¹H/¹³C NMR : Key features include the pyrrolidinone ring proton (δ 2.5–3.5 ppm), carboxylic acid proton (δ 10–12 ppm, if free), and pyrazole methyl group (δ 1.8–2.2 ppm) .

- FT-IR : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹ for pyrrolidinone and carboxylic acid) .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validate C, H, N composition within ±0.4% deviation .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound against specific enzymatic targets, such as PYCR1?

Answer:

To study interactions with enzymes like pyrroline-5-carboxylate reductase 1 (PYCR1):

- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADPH depletion ).

- Molecular docking : Use PyMOL or AutoDock to model binding to PYCR1’s active site, focusing on hydrogen bonds with the carboxylic acid group.

- Site-directed mutagenesis : Identify critical residues (e.g., Arg/Lys) interacting with the compound’s heterocyclic moieties.

- Metabolic profiling : Track downstream effects via LC-MS analysis of proline biosynthesis intermediates .

Basic: What are the critical steps in the purification of this compound post-synthesis, and how does pH adjustment enhance purity?

Answer:

Key purification steps:

Acid-base extraction : Dissolve crude product in 5% NaOH to remove acidic impurities, then acidify (pH 2) to precipitate the target compound .

Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

Column chromatography : For complex mixtures, silica gel (eluent: EtOAc/hexane) separates regioisomers.

pH adjustment exploits the carboxylic acid’s solubility: deprotonated (-COO⁻) in base, protonated (-COOH) in acid, minimizing co-precipitation of non-acidic byproducts .

Advanced: How do structural modifications at the pyrazole and pyrrolidine rings influence the compound’s bioavailability and metabolic stability in preclinical models?

Answer:

- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability by reducing CYP450 oxidation. Methyl groups (e.g., 1-methyl) improve lipophilicity, increasing membrane permeability .

- Pyrrolidine modifications : Replacing the 5-oxo group with thioether or amine derivatives alters hydrogen-bonding capacity, affecting target affinity. Carboxylic acid esterification (e.g., methyl ester) enhances oral bioavailability but requires in vivo hydrolysis for activation .

- In vivo studies : Use LC-MS/MS to quantify plasma concentrations and identify metabolites (e.g., glucuronide conjugates) .

Basic: What are the common side reactions observed during the synthesis of this compound, and how can they be mitigated?

Answer:

Common side reactions:

- Ester hydrolysis : Uncontrolled acidic conditions may hydrolyze ester intermediates. Mitigate by using anhydrous solvents (e.g., dry MeOH) .

- Ring-opening : Excess base or prolonged heating can degrade the pyrrolidinone ring. Control via pH monitoring and reduced reaction times.

- Dimerization : Carbodiimide coupling agents (e.g., EDC) may cause self-condensation. Add inhibitors like HOAt or use low temperatures .

Advanced: In crystallographic studies, how does the choice of refinement software (e.g., SHELXL) impact the accuracy of the compound’s structural data?

Answer:

Software like SHELXL improves accuracy through:

- Twinned data handling : Robust algorithms resolve overlapping reflections in twinned crystals.

- Hydrogen placement : DFT-calculated positions refine H-atom locations in low-resolution datasets.

- Disorder modeling : Advanced occupancy refinement distinguishes between conformational isomers.

Comparisons with Olex2 or Phenix validate thermal parameters (B-factors) and reduce R-factor discrepancies (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.